![molecular formula C16H16O4S B5789033 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as MMSE, is a synthetic compound that has been studied for its potential use in scientific research. MMSE is a ketone compound that is structurally similar to other compounds that have been found to have biological activity.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is not fully understood, but it is thought to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may increase the levels of acetylcholine in the brain, which could have a range of effects on cognitive function.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been found to have a range of biochemical and physiological effects. In addition to its effects on cholinesterase enzymes, it has also been found to have antioxidant and anti-inflammatory properties. These properties could make it a useful tool compound for studying the role of oxidative stress and inflammation in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone as a tool compound is that it is relatively easy to synthesize and purify. It has also been found to have a range of biological activities, which could make it useful for studying a variety of disease states. However, one limitation of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone. One area of interest is the potential use of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone as a treatment for Alzheimer's disease. 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been found to inhibit the activity of acetylcholinesterase, which is a target for current Alzheimer's disease drugs. Further research could explore the potential of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone as a new treatment option for Alzheimer's disease.
Another area of interest is the role of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone in oxidative stress and inflammation. 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been found to have antioxidant and anti-inflammatory properties, which could make it a useful tool compound for studying the role of these processes in various disease states.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a synthetic compound that has been studied for its potential use as a tool compound in scientific research. It has a range of biological activities, including inhibition of cholinesterase enzymes and antioxidant and anti-inflammatory properties. Future research could explore the potential of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone as a treatment for Alzheimer's disease and its role in oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves the reaction of 2-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential use as a tool compound in scientific research. It has been found to have a range of biological activities, including inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-7-9-13(10-8-12)21(18,19)11-15(17)14-5-3-4-6-16(14)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOFIBUOBMFQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)
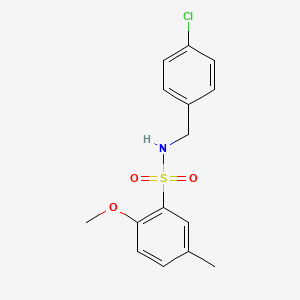
![3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5788968.png)
![1-{[(2-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5788978.png)
![N'-(4-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5788985.png)
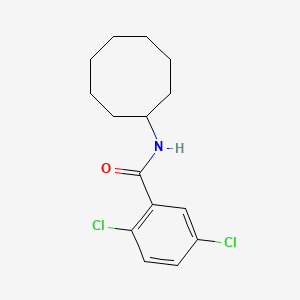
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)
![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)
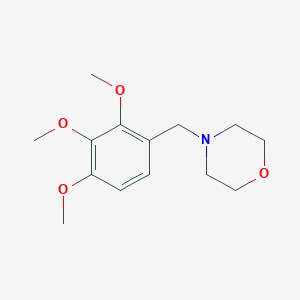
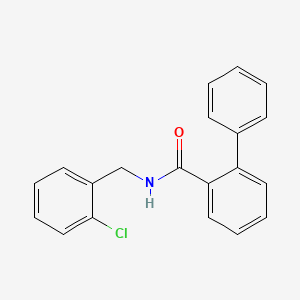
![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
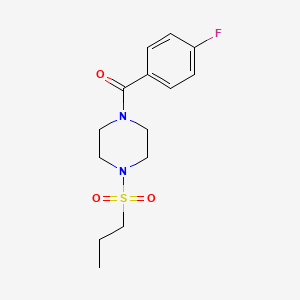
![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)